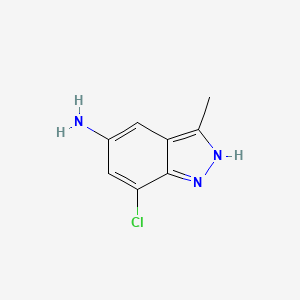

7-chloro-3-methyl-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

7-chloro-3-methyl-2H-indazol-5-amine |

InChI |

InChI=1S/C8H8ClN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

AWZGCWAQEAQYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 3 Methyl 1h Indazol 5 Amine and Its Indazolamine Analogs

Retrosynthetic Analysis of the 7-chloro-3-methyl-1H-indazol-5-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic routes. The primary disconnections involve the formation of the indazole ring and the introduction of its substituents.

A logical approach begins by disconnecting the C5-amino group, which can be readily installed via the reduction of a corresponding nitro group. This leads to the intermediate 7-chloro-3-methyl-5-nitro-1H-indazole .

Further disconnection of the indazole core itself is central to the strategy. The N1-N2 bond is a key feature. A common strategy for forming this bond involves the cyclization of a hydrazine (B178648) derivative with a carbonyl compound. This retrosynthetic step would lead to a substituted 2-hydrazinylacetophenone or, more practically, the cyclization of a substituted 2-aminoacetophenone (B1585202) derivative after diazotization, or the reaction of a substituted acetophenone (B1666503) with hydrazine. This points towards a precursor like 1-(2-amino-4-chloro-6-nitrophenyl)ethan-1-one .

Alternatively, building the substitution pattern onto a pre-existing aromatic starting material is often more efficient. A plausible forward synthesis might start from a substituted toluene (B28343) or aniline (B41778) derivative, where the required chloro, methyl, and nitro/amino functionalities are introduced sequentially before the final ring-closing reaction to form the indazole nucleus. For instance, a practical route could commence with an inexpensive, appropriately substituted benzonitrile (B105546) or aniline, upon which the remaining functional groups are installed prior to cyclization. researchgate.netmdpi.com

Established Approaches for Indazole Ring Formation and Functionalization

The construction of the indazole system and the precise placement of its functional groups are governed by well-established, yet often challenging, chemical principles.

The formation of the indazole ring is the cornerstone of the synthesis. Several classical and modern cyclization methods are employed to construct this bicyclic heterocycle.

Hydrazine Condensation: One of the most common methods involves the reaction of a suitably substituted ortho-halobenzaldehyde or ketone with hydrazine. chemicalbook.com The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield the indazole ring.

Cadogan Cyclization: This reaction involves the reductive cyclization of o-nitroarenes. For instance, an o-nitrobiaryl can be deoxygenated with a phosphite (B83602) reagent, leading to the formation of an N-N bond and the indazole ring system. researchgate.net This method is particularly useful for creating diverse azaheterocycles. researchgate.net

Intramolecular Ullmann-Type Reaction: A scalable approach involves the intramolecular copper-catalyzed coupling of a hydrazone derived from an ortho-haloaryl aldehyde. thieme-connect.com This method has proven effective for the synthesis of substituted 1H-indazoles, offering good regioselectivity and scalability. thieme-connect.com

Diazotization-Cyclization: The diazotization of o-toluidine (B26562) derivatives or o-alkynylanilines followed by intramolecular ring closure is another established route to the 1H-indazole core. chemicalbook.com

Table 1: Comparison of Selected Indazole Ring Formation Methods

| Method | Typical Precursors | Key Reagents | General Characteristics |

|---|---|---|---|

| Hydrazine Condensation | o-halobenzaldehydes, o-hydroxyketones | Hydrazine (H₂NNH₂) | Versatile, common, proceeds via a hydrazone intermediate. chemicalbook.com |

| Cadogan Cyclization | o-nitroarenes, o-nitrobiaryls | Trialkyl phosphites (P(OR)₃) | Reductive cyclization, useful for various azaheterocycles. researchgate.net |

| Intramolecular Ullmann | ortho-haloaryl hydrazones | Copper catalyst, Base | Scalable, good for process development, forms N-N bond. thieme-connect.com |

Direct and regioselective halogenation of the indazole C7 position is synthetically challenging. The electronic nature of the indazole ring typically directs electrophilic substitution to other positions. Therefore, the most effective strategy is to incorporate the halogen atom onto the benzene (B151609) ring of a precursor prior to the indazole ring formation.

For example, a practical synthesis of a 7-halo-3-aminoindazole analog starts from an inexpensive di-halogenated benzonitrile, such as 2,6-dichlorobenzonitrile. researchgate.netmdpi.com A subsequent regioselective bromination or other functionalization can be performed, followed by cyclization with hydrazine to yield the desired 7-halo-indazole. researchgate.netmdpi.com This precursor-based approach circumvents the regioselectivity issues associated with direct halogenation of the indazole core. Another documented strategy involves the catalytic hydrogenation of a 2-(3-fluoro-6-nitrobenzene) acetic acid derivative to obtain a 7-chloro-indazole-3-carboxylic acid. guidechem.com

Introducing an alkyl group at the C3 position of the indazole ring can be accomplished through several routes.

Cyclization of Precursors: A straightforward method is to use a starting material that already contains the carbon framework for the C3 substituent. For instance, the condensation of a substituted 2-aminobenzophenone (B122507) or 2-aminoacetophenone with hydrazine directly installs the corresponding aryl or methyl group at the C3 position. chemicalbook.com

Direct C3-Alkylation: Direct alkylation at the C3 position is generally difficult due to the low nucleophilicity of this carbon. nih.gov However, recent methods have been developed to overcome this. One strategy employs an umpolung approach, where N-(benzoyloxy)indazoles are used as electrophiles in a copper-hydride catalyzed allylation, enabling the formation of C3-allyl indazoles. nih.gov

Radical Alkylation: Radical-mediated reactions offer another avenue. For example, the copper-catalyzed reaction of indazoles with diacyl peroxides can generate alkyl radicals that couple at the C3 position. organic-chemistry.org

Table 2: Selected Methods for C3-Alkylation of Indazoles

| Method | Indazole Substrate Type | Alkyl Source | Key Reagents/Catalysts |

|---|---|---|---|

| Precursor Cyclization | 2-Aminoacetophenone derivative | Acetyl group of precursor | Hydrazine |

| Electrophilic Indazole Alkylation | N-(benzoyloxy)indazole | Allyl silanes | CuH catalyst, Ligand nih.gov |

The introduction of an amino group at the C5 position is a critical step for synthesizing the target molecule and its analogs.

Reduction of a Nitro Group: The most common and reliable method is the reduction of a 5-nitroindazole (B105863) intermediate. This strategy benefits from the well-established chemistry of nitro group reduction. A variety of reagents can be employed to achieve this transformation with high efficiency, including:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Iron (Fe) powder in acidic media like acetic acid or hydrochloric acid.

Buchwald-Hartwig Amination: For analogs where a halogen is present at the C5 position (e.g., 5-bromoindazole), palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be used to form the C-N bond. researchgate.net This method involves reacting the halo-indazole with an amine source in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Advanced Synthetic Protocols and Optimization in Indazolamine Research

Modern synthetic chemistry continues to provide more efficient and selective methods for constructing and functionalizing indazole scaffolds. These advanced protocols often rely on catalysis to achieve transformations that are difficult using classical methods.

Transition Metal-Catalyzed C-H Functionalization: Cobalt(III)-catalyzed C-H bond functionalization has emerged as a powerful tool. nih.gov This method allows for the direct addition of the indazole C-H bond to aldehydes, followed by cyclative capture, enabling the one-step assembly of highly substituted N-aryl-2H-indazoles. nih.gov

Photoredox Catalysis: Visible-light-promoted reactions offer mild and efficient alternatives for functionalization. Organophotoredox catalysis has been successfully used for the direct C-H amination of 2H-indazoles with a range of amines under ambient conditions. nih.gov This approach avoids harsh reagents and provides access to previously difficult-to-make C-N bonds. nih.govdocumentsdelivered.com

Regioselective N-Alkylation: Controlling the site of N-alkylation (N1 vs. N2) is a persistent challenge in indazole chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov Advanced methods have been developed to address this. For example, a two-step enamine condensation and subsequent hydrogenation process can achieve exclusive N1-alkylation. rsc.org In contrast, using triflic acid (TfOH) as a catalyst with diazo compounds can lead to highly selective N2-alkylation, avoiding traditional metal or base catalysts. rsc.org These methods provide precise control over the substitution pattern, which is crucial for structure-activity relationship studies in drug discovery.

Table 3: Overview of Advanced Synthetic Protocols in Indazole Chemistry

| Protocol | Transformation | Key Features | Reference |

|---|---|---|---|

| Cobalt(III) Catalysis | C-H Addition to Aldehydes | Convergent, one-step synthesis of N-aryl-2H-indazoles. | nih.gov |

| Organophotoredox Catalysis | Direct C-H Amination | Uses visible light, mild conditions, broad amine scope. | nih.gov |

| Reductive Amination Protocol | Regioselective N1-Alkylation | Two-step process, exclusive N1 selectivity. | rsc.org |

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition metal-catalyzed reactions have become a cornerstone for the efficient construction of the indazole nucleus, offering high yields and functional group tolerance. researchgate.netchemsrc.com Various metals, including palladium, copper, rhodium, and cobalt, have been employed to facilitate the key bond-forming steps in indazole synthesis. nih.govnih.gov

One of the most common strategies involves the intramolecular cyclization of appropriately substituted aryl precursors. For instance, copper-catalyzed intramolecular Ullmann-type reactions have been developed for the synthesis of fluorinated indazoles. nih.govresearchgate.net This method often involves the condensation of a hydrazine with a halogenated aldehyde or ketone to form a hydrazone, which then undergoes a copper-catalyzed cyclization to form the indazole ring. nih.govresearchgate.net Although plagued by challenges such as poor reactivity and thermal hazards, optimization through high-throughput screening and statistical modeling has led to safe and efficient conditions for laboratory-scale synthesis. nih.gov

Rhodium and copper co-catalyzed systems have also been effectively used for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov These reactions proceed under relatively mild conditions and demonstrate good to high yields with a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings. nih.gov

The following table summarizes examples of transition metal-catalyzed reactions for the synthesis of substituted indazoles, which are analogous to the target compound.

| Starting Material(s) | Catalyst(s) | Product | Yield (%) | Reference |

| 2-Halobenzaldehydes and Phenylhydrazines | CuI/diamine | 1-Aryl-1H-indazoles | Good to Excellent | researchgate.net |

| Ethyl benzimidates and Nitrosobenzenes | Rh(III)/Cu(II) | 1H-Indazoles | Moderate to High | nih.gov |

| 3-Bromo-6-chloro-2-fluorobenzonitrile and Hydrazine | N/A (SNAr) | 7-Chloro-1H-indazol-3-amine analog | 90 | mdpi.com |

| 2,6-Dichlorobenzonitrile and Hydrazine | N/A (SNAr) | 7-Chloro-4-substituted-1H-indazol-3-amine | 38-45 (overall) | mdpi.comnih.govchemrxiv.org |

While a specific transition metal-catalyzed synthesis for this compound is not extensively reported in the literature, a plausible route can be extrapolated from known methodologies. A potential strategy could involve a Cadogan-type reductive cyclization of a suitably substituted o-nitroaryl precursor. researchgate.net

Stereoselective Synthesis for Chiral Indazole Derivatives

The development of stereoselective methods for the synthesis of chiral indazole derivatives is crucial, as many bioactive molecules exist as single enantiomers. While the core of this compound is achiral, the introduction of chiral substituents is a common strategy in drug design.

Currently, the literature on the direct stereoselective synthesis of chiral analogs of this compound is limited. However, general methods for the asymmetric synthesis of other chiral indazole derivatives have been reported. These often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the final product.

For instance, the enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride catalysis. This method employs N-(benzoyloxy)indazoles as electrophiles in a reaction with allylic substrates, leading to C3-allylated 1H-indazoles with high enantioselectivity.

Another approach involves the chromatographic separation of racemic mixtures of chiral indazole derivatives using chiral stationary phases. While effective, this method is less efficient than asymmetric synthesis for large-scale production. The development of direct, catalytic, and stereoselective methods for the synthesis of chiral indazolamines remains an active area of research.

Process Development and Scale-Up Considerations for Indazolamine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of indazolamines like this compound presents several challenges. Process development and scale-up require careful consideration of factors such as safety, cost-effectiveness, and environmental impact. nih.govchemrxiv.org

A practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an analog of the target compound, highlights key process development considerations. mdpi.comnih.govchemrxiv.org The synthesis starts from the inexpensive and readily available 2,6-dichlorobenzonitrile. mdpi.comnih.govchemrxiv.org The two-step sequence involves a regioselective bromination followed by a heterocycle formation with hydrazine. mdpi.comnih.govchemrxiv.org This process has been successfully demonstrated on a hundred-gram scale without the need for column chromatography, which is often a bottleneck in large-scale production. nih.govchemrxiv.org

Key aspects of process development for indazolamine synthesis include:

Starting Material Selection: Utilizing inexpensive and readily available starting materials is crucial for economic viability. nih.govchemrxiv.org

Reaction Optimization: High-throughput experimentation and statistical modeling can be employed to optimize reaction conditions, maximizing yield and minimizing by-product formation. nih.gov

Safety and Hazard Assessment: Thorough evaluation of reaction thermodynamics and potential hazards is essential, especially for reactions that may be exothermic or involve hazardous reagents. nih.gov

Purification and Isolation: Developing robust and scalable purification methods, such as crystallization instead of chromatography, is critical for achieving high purity on a large scale. nih.govchemrxiv.org

Flow Chemistry: The use of flow reactors can offer advantages in terms of safety, reproducibility, and scalability for certain synthetic steps. researchgate.net

The development of a selective and scalable N1-indazole alkylation process also provides valuable insights. This work demonstrated the importance of data-driven process development, leading to a safe and efficient methodology suitable for large-scale manufacturing.

Structure Activity Relationship Sar Studies and Rational Design of 7 Chloro 3 Methyl 1h Indazol 5 Amine Analogs

Positional and Substituent Effects on Biological Activity

The biological profile of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. These substitutions influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The presence of a chlorine atom at the C7 position of the indazole ring can significantly impact efficacy and selectivity.

In a series of 6-arylindazole derivatives developed as JAK inhibitors, substitution at the R3 position (equivalent to C7 in the parent scaffold) with a halogen, such as in analogs 74g and 74h , resulted in a slight increase in cellular potency. nih.gov This suggests that an electronegative and lipophilic group at this position can be favorable for activity. For instance, studies on the synthesis of Lenacapavir, a potent anti-HIV therapeutic, utilize 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate, highlighting the importance of halogenation at the C7 position in complex drug candidates. chemrxiv.org

| Compound/Analog | Substitution | Observed Effect | Target/Assay | Reference |

| 74g/74h | Halogen at R3 (C7 equivalent) | Slight increase in cellular potency | JAK inhibitors | nih.gov |

| 7-chloro-1H-indazole | Chlorine at C7 | High potential to inhibit PPO activity | Polyphenol Oxidase (PPO) | researchgate.net |

| Lenacapavir Intermediate | 7-Bromo, 4-Chloro | Key fragment for potent anti-HIV agent | HIV | chemrxiv.org |

| Analog 27a | Fluorine at C6 | Improved enzymatic activity and cellular potency | FGFR1/FGFR2 | nih.gov |

The C3 position of the indazole ring is a critical site for modification, and the introduction of an alkyl group like methyl can play a significant role in molecular recognition and binding affinity. Methods for the direct functionalization of the C3-position are of high interest because C3-substituted 1H-indazoles are recognized as important substructures in many pharmaceutical compounds.

SAR studies on various indazole-based inhibitors have shown that the substituent at the C3 position can be crucial for potent activity. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for strong in vitro inhibitory activity. nih.gov While not a simple methyl group, this highlights the importance of the C3 position in directing interactions within the target's active site.

The amine group, particularly when positioned at C5 of the indazole ring, often serves as a key interaction point, typically acting as a hydrogen bond donor. This functional group is frequently involved in anchoring the ligand to the active site of a protein target.

The development of potent kinase inhibitors has often utilized an amino-indazole core. For instance, a novel class of KDR kinase inhibitors was successfully developed by replacing a 1-aminonaphthyl core with a 3-aminoindazolyl core, which led to compounds with good potency, selectivity, and pharmacokinetic properties. sci-hub.box In other studies, 3-amino-5-substituted indazoles have been used as promising starting points for generating novel derivatives with potent enzyme inhibition and antiproliferative activities. nih.gov

Specifically, 5-aminoindazole (B92378) derivatives have been designed using structure-guided methods to create potent inhibitors with broad-spectrum antimicrobial activity against S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN). aboutscience.eu The amine group in these compounds is crucial for establishing interactions within the enzyme's active site, guiding the design of more active analogs. aboutscience.eu The synthesis of various 1H-indazole-3-amine derivatives has also yielded compounds with significant anti-proliferative effects against multiple human cancer cell lines. researchgate.net

Modifications to the core indazole structure, beyond simple substitutions, can lead to significant changes in biological activity. The inherent versatility of the indazole nucleus allows for a wide range of synthetic transformations, making it a "privileged structure" in medicinal chemistry. nih.gov

Researchers have explored various strategies, including:

N-Alkylation: Substitution at the N1 or N2 positions of the pyrazole (B372694) ring within the indazole system can alter the compound's properties. The formation of N1 and N2 isomers is common, and each can exhibit distinct biological profiles. researchgate.net

Ring Fusion and Annulation: Creating more complex heterocyclic systems by fusing other rings to the indazole core.

Introduction of Diverse Moieties: Attaching different functional groups or complex side chains at various positions. For example, in the pursuit of FGFR1 inhibitors, the addition of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. nih.gov Similarly, for Mps1 kinase inhibitors, optimization at the 3- and 6-positions of the indazole core led to a significant improvement in activity. acs.org

These modifications can fine-tune the electronic and steric properties of the molecule, improve its pharmacokinetic profile, and enhance its interaction with the desired biological target, leading to the discovery of potent and selective therapeutic agents. nih.govnih.gov

Computational Approaches in SAR Elucidation and Drug Design

Computational methods are indispensable tools for understanding SAR and accelerating the drug design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural features translate into biological activity. nih.govnih.gov

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indazole derivatives, 2D and 3D-QSAR studies have been successfully employed to guide the design of new, more potent analogs. aboutscience.eutandfonline.com

In these studies, a set of known indazole analogs with measured biological activities is used to build a predictive model. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electrostatic, hydrophobic, and topological properties), are calculated. tandfonline.comnih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with activity. aboutscience.euresearchgate.net

Key findings from QSAR studies on indazole derivatives include:

Identification of Key Features: 3D-QSAR models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, these maps can indicate where bulky groups (steric effects) or electropositive/electronegative substituents (electrostatic effects) would enhance or diminish potency. nih.govtandfonline.com

Predictive Power: Once validated, a QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. aboutscience.euresearchgate.net

Pharmacophore Mapping: QSAR studies can help generate pharmacophore hypotheses, which define the essential 3D arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings) required for biological activity. nih.govtandfonline.com

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed the importance of steric and electrostatic fields, providing a structural framework for designing new inhibitors. nih.gov Another QSAR study on hexahydro-indazole derivatives as anti-inflammatory agents highlighted the importance of hydroxyl and methoxy (B1213986) groups at specific positions for improving activity. researchgate.net

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an analog of 7-chloro-3-methyl-1H-indazol-5-amine, interacts with its biological target, often a protein kinase.

The indazole nucleus is a well-established hinge-binding motif in a multitude of kinase inhibitors. researchgate.net This interaction is primarily facilitated by the nitrogen atoms of the indazole ring, which can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. researchgate.net For instance, in studies of various indazole derivatives, hydrogen bonding and π-π stacking have been identified as key stabilizing interactions within the kinase active site. nih.gov

A study on a substituted indolyl indazole, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, identified it as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase through virtual screening and docking studies. alliedacademies.org This highlights the potential of the indazole scaffold in generating potent kinase inhibitors. The docking of this compound revealed key interactions within the active site, further underscoring the utility of these simulations in rational drug design. alliedacademies.org

The following table summarizes the key interactions typically observed in the docking of indazole-based kinase inhibitors, which would be anticipated for analogs of this compound.

| Interaction Type | Interacting Moiety on Indazole Analog | Potential Interacting Residues on Kinase | Significance in Binding |

| Hydrogen Bonding | Indazole N1-H, N2; 5-amine group | Hinge region backbone (e.g., Met, Cys) | Anchors the inhibitor in the ATP binding site |

| Hydrophobic Interactions | Indazole ring, 3-methyl group | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | Enhances binding affinity and selectivity |

| Halogen Bonding | 7-chloro group | Carbonyl oxygens, aromatic rings | Provides additional directional interactions |

| π-π Stacking | Indazole aromatic ring | Aromatic residues (e.g., Phe, Tyr) | Stabilizes the binding complex |

De Novo Design and Virtual Screening of Indazolamine Libraries

Building upon the insights from molecular docking and known structure-activity relationships (SAR), medicinal chemists can employ more advanced computational techniques like de novo design and virtual screening to discover novel and potent analogs.

De novo design is a computational method used to generate novel molecular structures with desired properties from scratch. researchgate.netrsc.org This approach can be particularly useful for creating new chemical entities that are not present in existing compound libraries. Starting with a fragment or a scaffold like this compound, de novo design algorithms can explore a vast chemical space by adding atoms or functional groups in a step-by-step manner, guided by the topology of the target's binding site. The goal is to design molecules that are predicted to have high binding affinity and favorable drug-like properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing or virtual compounds to identify those that are most likely to bind to a drug target. lnpsolution.com This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties.

Structure-based virtual screening docks a library of compounds into the 3D structure of the target protein to predict their binding affinity and pose. lnpsolution.com

The generation of focused libraries of indazolamine derivatives is a key strategy in the discovery of new kinase inhibitors. For example, the discovery of a potent and selective indazolamine series of IRAK4 inhibitors demonstrates the power of this approach. nih.gov By systematically modifying the substituents on the indazole core, researchers were able to optimize enzymatic and cellular activity, as well as pharmacokinetic properties. nih.gov

A typical workflow for the de novo design and virtual screening of an indazolamine library targeting a specific kinase would involve the following steps:

Scaffold Selection: The this compound scaffold is chosen as the starting point.

Library Enumeration: A virtual library is generated by computationally attaching a diverse range of chemical fragments (R-groups) to the 5-amine position. These fragments can be sourced from commercially available building blocks or designed de novo.

Filtering and Docking: The virtual library is filtered for drug-like properties (e.g., molecular weight, lipophilicity) and then docked into the crystal structure of the target kinase.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity and other parameters. The top-scoring compounds are ranked for further evaluation.

Hit Selection and Synthesis: A selection of the most promising virtual hits is chosen for chemical synthesis and subsequent biological testing.

The table below illustrates a hypothetical virtual library based on the this compound scaffold.

| Compound ID | R-Group at 5-amine Position | Predicted Target(s) | Key Design Rationale |

| IND-001 | 4-aminopiperidine | Kinase Family A | Introduces a basic amine for potential salt bridge formation. |

| IND-002 | 3-fluorobenzyl | Kinase Family B | Explores halogen interactions and aromatic stacking. |

| IND-003 | (S)-2-hydroxypropyl | Kinase Family C | Adds a hydrogen bond donor and a chiral center. |

| IND-004 | 4-morpholinyl | Kinase Family A, D | Improves solubility and introduces a polar group. |

Through the iterative process of design, synthesis, and testing, guided by computational methods, novel and highly potent kinase inhibitors based on the this compound scaffold can be efficiently discovered and optimized.

Advanced Characterization and Computational Studies of 7 Chloro 3 Methyl 1h Indazol 5 Amine

Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research (e.g., NMR, FTIR, UV, HRMS)

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures and the verification of sample purity. Each method provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure. nih.govnih.govipb.pt While specific spectral data for 7-chloro-3-methyl-1H-indazol-5-amine is not widely published, analysis of related indazole derivatives demonstrates the utility of NMR. For instance, the chemical shifts in ¹H NMR can distinguish between N-1 and N-2 substituted isomers, and specific proton signals can be assigned to their positions on the indazole ring. nih.gov

Illustrative ¹H NMR Data for Related Indazole Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| 3-Phenyl-1H-indazole | CDCl₃ | 12.53 (s, 1H), 8.08 (d, J = 7.5 Hz, 2H), 8.05 (d, J = 8.4 Hz, 1H), 7.59 (t, J = 7.4 Hz, 2H), 7.50 (t, J = 7.2 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 7.22(t, J = 7.5 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H) | amazonaws.com |

| 3-(2-Chlorophenyl)-1H-indazole | CDCl₃ | 10.71 (s, 1H), 7.72 (d, J = 8.2 Hz, 1H), 7.63-7.62 (m, 1H), 7.60-7.56 (m, 1H), 7.47-7.37 (m, 4H), 7.24-7.17 (dt, J = 7.3, 1.3 Hz, 1H) | amazonaws.com |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of the parent compound, indazole, has been fully assigned using theoretical predictions. For substituted indazoles, characteristic bands confirm the presence of specific groups like N-H, C=O, and C-Cl bonds. nih.govresearchgate.net For example, in a series of 3-carboxamide indazoles, a distinct N-H stretching vibration is observed around 3306 cm⁻¹, while the carbonyl (C=O) stretch appears near 1664 cm⁻¹. nih.gov

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. A study on a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative containing a chloro-methyl-phenyl-pyrazole moiety, which has structural similarities to the indazole class, demonstrated how UV irradiation can induce color changes. Before irradiation, the compound showed a sharp absorption peak at 255 nm in ethanol; upon irradiation, a new visible absorption band appeared at 415 nm, indicating a photochromic ring-opening reaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. mdpi.com This technique is highly accurate and is a standard method for verifying the identity of newly synthesized compounds. For example, the HRMS (ESI) analysis of 3-(2-chlorophenyl)-1H-indazole calculated a mass of 229.0527 for the [M+H]⁺ ion, with the found mass being 229.0524, confirming its formula of C₁₃H₁₀ClN₂. amazonaws.com

Illustrative HRMS Data for a Related Indazole Compound

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | C₁₂H₁₅N₃O | [M+Na]⁺ | 240.111 | 240.111 | nih.gov |

Crystallographic Analysis of Indazole Derivatives for Detailed Structural Insights

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov While a crystal structure for this compound is not publicly available, analyses of closely related chloro-methyl-indazole derivatives offer significant insights into the expected solid-state architecture.

Crystallographic Data for Related Chloro-Methyl-Indazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Source |

|---|---|---|---|---|---|

| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)° | iucr.orgnih.gov |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzenesulfonamide | C₁₅H₁₄ClN₃O₃S | Triclinic | P1 | a = 8.2023(1) Å, b = 10.6312(2) Å, c = 10.8957(2) Å, α = 117.523(1)°, β = 93.095(1)°, γ = 103.166(1)° | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net DFT calculations can predict various properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Studies on indazole derivatives have utilized DFT to understand reaction mechanisms and regioselectivity. For example, DFT calculations were employed to rationalize the regioselective N1- and N2-alkylation of a substituted indazole, suggesting that a chelation mechanism drives N1-substitution in the presence of cesium, while other non-covalent interactions favor N2-product formation. nih.gov In other work, DFT analysis of 3-carboxamide indazole derivatives revealed that specific substitutions led to more substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govresearchgate.net Furthermore, theoretical calculations have been used to provide a sound basis for experimental NMR observations in substituted indazoles. nih.gov

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. This technique is particularly valuable for analyzing the conformational flexibility of a molecule and studying its binding interactions with biological targets, such as proteins. nih.gov

For the indazole class of compounds, MD simulations have been instrumental in understanding their potential as therapeutic agents. In one study, MD simulations of indazole derivatives designed as HIF-1α inhibitors showed that the most potent compound was stable within the active site of the target protein. nih.gov Another study on benzenesulfonamide (B165840) derivatives of indazole used MD simulations to assess the stability of ligand-protein complexes, confirming a robust binding of the most potent compounds within their target sites. worldscientific.com These simulations provide critical insights into the dynamic behavior of the ligand-receptor complex, which is essential for rational drug design. researchgate.netlongdom.org

Non Therapeutic Research Applications and Future Perspectives for Indazolamines

7-chloro-3-methyl-1H-indazol-5-amine as a Versatile Building Block in Organic Synthesis

The molecular architecture of this compound makes it a highly valuable and versatile building block for organic synthesis. The compound features several reactive sites that can be selectively functionalized to create a diverse array of more complex molecules. The indazole core itself is a stable aromatic system, while the amine (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents, along with the reactive positions on the heterocyclic ring, provide multiple handles for chemical modification.

The primary amine group at the C5 position is a key functional group, serving as a potent nucleophile or a precursor for diazotization reactions. This allows for a wide range of transformations, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Alkylation: Introduction of alkyl groups via reactions with alkyl halides.

Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds to introduce aryl or heteroaryl substituents.

Sandmeyer Reaction: Conversion of the amine to various other functional groups (e.g., -OH, -CN, -X where X is a halogen) via a diazonium salt intermediate.

The chlorine atom at the C7 position offers another site for synthetic elaboration, primarily through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. The strategic placement of the chloro group, adjacent to one of the nitrogen atoms of the pyrazole (B372694) ring, can also influence the regioselectivity of certain reactions.

The synthesis of complex heterocyclic structures often relies on such versatile intermediates. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, highlights the importance of halogenated aminoindazoles as key synthetic precursors. chemrxiv.orgsemanticscholar.org Although focused on a therapeutic outcome, the synthetic strategies employed are broadly applicable and demonstrate the utility of such scaffolds in constructing complex molecular frameworks. chemrxiv.orgsemanticscholar.orgchemrxiv.org

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| 5-amino group (-NH₂) | Acylation | Amide derivatives |

| Buchwald-Hartwig Coupling | N-Aryl indazole derivatives | |

| Diazotization followed by Sandmeyer Reaction | Indazoles with various C5 substituents (-OH, -CN, -Br, etc.) | |

| 7-chloro group (-Cl) | Suzuki Coupling | 7-Aryl/heteroaryl indazole derivatives |

| Sonogashira Coupling | 7-Alkynyl indazole derivatives | |

| Indazole N-H | N-Alkylation / N-Arylation | N1 or N2 substituted indazole derivatives |

Potential Applications in Material Science Research (e.g., dyes, pigments)

The indazole scaffold is known to be a component of some electronically active materials. nih.gov The extended π-system of the bicyclic indazole ring in this compound suggests its potential as a core structure for the development of novel organic materials, such as dyes and pigments. The electronic properties, and therefore the color and photophysical behavior of such a molecule, can be finely tuned by modifying its substituents.

The presence of an electron-donating amine group and an electron-withdrawing chloro group on the indazole ring creates an intrinsic "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for chromophores and fluorophores. The absorption and emission wavelengths of the material could be systematically altered by:

Derivatizing the amine group: Converting the amine to an amide or attaching other conjugated groups can modulate its electron-donating strength.

Replacing the chloro group: Nucleophilic aromatic substitution or cross-coupling reactions at the C7 position can introduce different electron-withdrawing or -donating groups, significantly impacting the electronic structure.

Extending the conjugation: Attaching further aromatic or heterocyclic rings to the indazole core via its reactive sites would extend the π-system, typically shifting the absorption spectrum to longer wavelengths (a bathochromic shift).

These tailored molecules could find applications as colorants for textiles, plastics, or coatings. Furthermore, indazole-based compounds with suitable electronic properties are being investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors, indicating a promising avenue for future research in materials science.

Role in Agrochemical Research and Development

Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial herbicides, insecticides, and fungicides based on such scaffolds. Indazole derivatives have been noted for their potential use as agricultural materials. nih.gov The structural features of this compound make it an interesting starting point for the synthesis of new potential agrochemicals.

The development of new pesticides often involves the synthesis and screening of large libraries of compounds. The versatility of this compound as a synthetic building block allows for the rapid generation of a diverse set of derivatives. By systematically modifying the substituents on the indazole ring, researchers can explore the structure-activity relationship (SAR) to identify compounds with high efficacy against specific pests or weeds and low toxicity to non-target organisms.

The "indazole" core can act as a bioisostere for other heterocyclic systems found in known agrochemicals, such as indoles or benzimidazoles. This strategy of "scaffold hopping" is a common approach in drug and pesticide discovery to find new chemical entities with improved properties. The specific substitution pattern of this compound provides a unique chemical space to explore for novel herbicidal, fungicidal, or insecticidal activity.

Emerging Research Directions and Interdisciplinary Investigations for Indazole Scaffolds

The field of indazole chemistry is continually evolving, with new synthetic methodologies and applications emerging regularly. nih.govresearchgate.net While much of the focus has been on medicinal chemistry, the unique properties of the indazole scaffold are driving investigations in other interdisciplinary areas.

Future research directions for indazole-based compounds, including derivatives of this compound, are likely to include:

Development of Chemosensors: The potential for fluorescence and the ability to functionalize the indazole ring with specific binding moieties make these compounds candidates for the development of selective chemosensors for detecting metal ions or environmentally important anions.

Organocatalysis: The indazole nucleus, with its two nitrogen atoms, can act as a ligand for metal catalysts or, when appropriately functionalized, could serve as a core for new organocatalysts.

Functional Polymers: Incorporation of indazole units into polymer backbones or as pendant groups could lead to new materials with tailored thermal, mechanical, or electronic properties.

Photovoltaics: Research into organic photovoltaics (OPVs) may find use for novel indazole derivatives as components of donor or acceptor materials in solar cells.

The continuous development of novel synthetic routes to functionalized indazoles will undoubtedly open up new avenues for their application beyond the traditional realm of drug discovery, paving the way for their use in materials science, agrochemistry, and other fields. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of 7-chloro-3-methyl-1H-indazol-5-amine after synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the indazole backbone, methyl group (δ ~2.5 ppm), and amine protons (δ ~5–6 ppm). Cross-check with reported spectra of analogous compounds (e.g., 6-chloro-2-methyl-2H-indazol-5-amine) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z: 181.62 for [M+H]) and fragmentation patterns .

Q. What are standard synthetic routes for this compound?

- Methodology :

- Cyclocondensation : React 5-amino-7-chloro-indazole precursors with methylating agents (e.g., methyl iodide) under basic conditions (KCO) in DMF at 80–100°C .

- Cycloaddition : Use nitrene intermediates generated from chloro-substituted hydrazines and ketones, followed by catalytic hydrogenation to reduce nitro groups to amines .

- Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and isolate via recrystallization (ethanol/water mixtures yield white crystalline solids) .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology :

- Solubility Testing : Dissolve in polar aprotic solvents (DMSO, DMF) or ethanol. Avoid aqueous buffers at extreme pH due to amine group instability .

- Stability Studies : Store at −20°C under inert gas (N/Ar) to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular formula discrepancies)?

- Methodology :

- Data Reconciliation : Cross-reference multiple sources (e.g., NIST databases, peer-reviewed syntheses). For example, lists CHClN, while specifies CHClN. Validate via high-resolution mass spectrometry (HRMS) to confirm empirical formula .

- Isomer Differentiation : Use X-ray crystallography (if crystalline) or -NMR coupling constants to distinguish between positional isomers (e.g., 2H- vs. 1H-indazole tautomers) .

Q. What computational strategies enhance the design of novel this compound derivatives?

- Methodology :

- Quantum Chemical Modeling : Employ density functional theory (DFT) to predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Machine Learning : Train models on datasets of indazole derivatives (e.g., IC values for enzyme inhibition) to prioritize synthetic targets .

Q. How can experimental design (DoE) optimize reaction conditions for halogenated indazole derivatives?

- Methodology :

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) to maximize yield. For example, a 2 factorial design identified optimal conditions for 5-bromo-indazole synthesis (70°C, 10 mol% Pd catalyst, DMF:HO 4:1) .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., microwave irradiation time vs. purity) to refine conditions .

Q. What advanced analytical techniques address impurity profiling in halogenated indazoles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.